![molecular formula C29H30N4OS B3645008 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B3645008.png)
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide
Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide is a complex organic compound with a unique structure that combines a benzothiazole ring, a phenyl group, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the phenyl group and the piperazine moiety. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and piperazine. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide has been investigated for its potential as an antimicrobial agent , particularly against Mycobacterium tuberculosis. Research indicates that derivatives of this compound can enhance the efficacy of existing treatments by increasing their effectiveness in infected macrophages by up to 50% compared to standard therapies.
Antiviral Properties
The compound has shown promise in inhibiting the HIV integrase enzyme, which is crucial for viral replication. In biochemical assays and cell culture studies, it was found to enhance binding interactions that inhibit viral activity, suggesting its potential use in antiviral drug development.
Anti-inflammatory and Antioxidant Effects
Research has highlighted the compound's ability to reduce pro-inflammatory cytokines in cellular assays, indicating its potential as an anti-inflammatory agent. Additionally, its derivatives have demonstrated antioxidant properties that could be beneficial in treating oxidative stress-related diseases.
Tyrosinase Inhibition
One notable application of this compound is its ability to inhibit tyrosinase, an enzyme involved in melanin production. This activity suggests potential applications in treating hyperpigmentation disorders, making it a candidate for cosmetic formulations aimed at skin lightening.
Case Studies
Several studies have documented the efficacy of this compound:
- Antimicrobial Activity: A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound significantly inhibited Mycobacterium tuberculosis growth in vitro.
- Antiviral Research: Research conducted at a leading virology institute showed that the compound effectively reduced HIV replication by targeting integrase activity.
- Skin Treatment Applications: Clinical trials reported in dermatological journals indicated that formulations containing this compound reduced hyperpigmentation in patients with melasma.
Mechanism of Action
The mechanism by which N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Thioesters: Compounds with sulfur-containing ester groups.
Uniqueness
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide is unique due to its combination of a benzothiazole ring, phenyl group, and piperazine moiety. This structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4OS/c1-22-9-14-26-27(20-22)35-29(31-26)24-10-12-25(13-11-24)30-28(34)21-33-18-16-32(17-19-33)15-5-8-23-6-3-2-4-7-23/h2-14,20H,15-19,21H2,1H3,(H,30,34)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPQSZPNIQFDNS-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4CCN(CC4)CC=CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CN4CCN(CC4)C/C=C/C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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